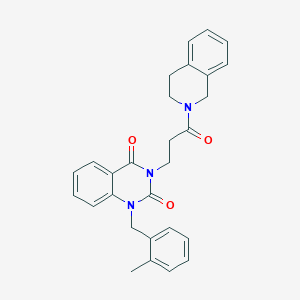
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with complex molecular architecture. This compound integrates elements from dihydroisoquinoline and quinazoline groups, making it potentially valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves multiple steps. The process often starts with the preparation of key intermediates such as 3,4-dihydroisoquinoline and 2-methylbenzyl quinazoline-2,4(1H,3H)-dione. These intermediates then undergo condensation reactions in the presence of appropriate reagents and catalysts.
Industrial Production Methods
Industrial production might utilize large-scale reactors and continuous flow systems to optimize yields and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation, modifying its structure and potentially its biological activity.
Reduction: Similarly, reduction reactions can be employed to alter its functional groups.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Conditions: Reactions often occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.
Major Products
The reactions can yield a range of products, often depending on the specific conditions and reagents used. These may include oxidized derivatives or various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules, valuable in studies of molecular interactions and reactivity.
Biology
Its potential biological activities might be explored, possibly acting as inhibitors or activators of specific biological pathways.
Medicine
Pharmaceutical research might investigate its efficacy as a therapeutic agent, targeting specific molecular pathways implicated in diseases.
Industry
In industrial applications, derivatives could be used in material science or as intermediates in the production of specialized chemicals.
Mecanismo De Acción
The compound's effects are mediated by its interaction with specific molecular targets. It might bind to enzymes or receptors, altering their activity and thus impacting biological pathways. Detailed studies would elucidate its binding affinity and the resultant conformational changes in target proteins.
Comparación Con Compuestos Similares
Similar compounds might include other quinazoline or dihydroisoquinoline derivatives. the integration of these two moieties in 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione provides a unique scaffold that might offer distinct biological or chemical properties not observed in simpler analogs.
List of similar compounds:
Quinazoline-2,4-dione derivatives.
Dihydroisoquinoline-based compounds.
Combined moieties incorporating both structural elements.
This uniqueness, especially in its potential for diverse applications and reactivity, makes it an exciting subject for further research.
Propiedades
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20-8-2-3-10-22(20)19-31-25-13-7-6-12-24(25)27(33)30(28(31)34)17-15-26(32)29-16-14-21-9-4-5-11-23(21)18-29/h2-13H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDYCNOQLUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
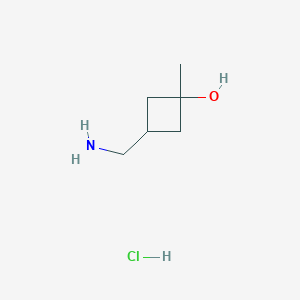
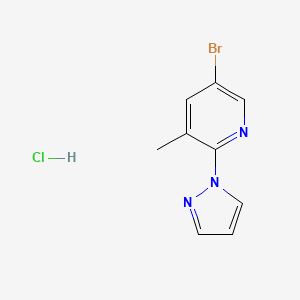

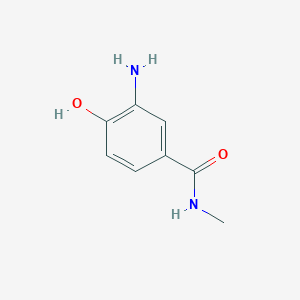
![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
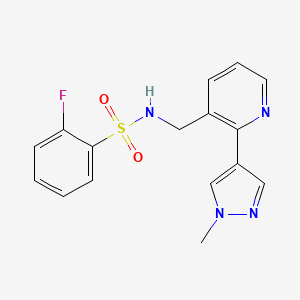
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
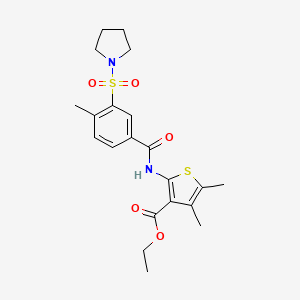
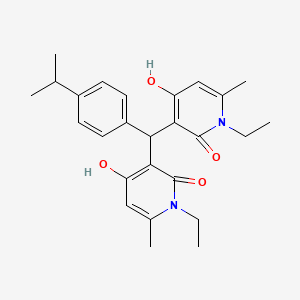
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-carboxamide](/img/structure/B2514636.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2514638.png)

